molecular formula C10H12O2 B12111041 5,6,7,8-Tetrahydronaphthalene-1,2-diol

5,6,7,8-Tetrahydronaphthalene-1,2-diol

Cat. No.: B12111041
M. Wt: 164.20 g/mol
InChI Key: CNOYQLOSBYLHEK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-1,2-diol ( 6255-90-9) is a catechol-functionalized tetralin derivative of significant interest in pharmacological and chemical research. With the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol, this compound features a core structure that serves as a versatile scaffold for the design and synthesis of more complex bioactive molecules . The compound's core structure is characterized by its catechol moiety (a 1,2-dihydroxybenzene group), which is a critical pharmacophore in many biologically active compounds. Research indicates that the catechol group is crucial for conferring potency and selectivity at D1-like dopamine receptors . This makes this compound a highly valuable intermediate in neuroscience research, particularly in the development and study of dopaminergic ligands. The compound's structure allows it to serve as a key precursor in the synthesis of aminotetralin derivatives, such as 5,6-dihydroxy-2-aminotetraline and its analogs . These derivatives are fundamental tools for investigating dopamine receptor function, understanding neurochemical pathways, and exploring potential therapeutic applications for neurological disorders. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6,11-12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOYQLOSBYLHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Transformative Reactivity of Tetrahydronaphthalene 1,2 Diols

Fundamental Reaction Mechanisms (e.g., Carbocation Intermediates in Solvolysis)

The solvolysis of tetrahydronaphthalene derivatives serves as a key model for understanding fundamental reaction mechanisms, particularly the formation and stability of carbocation intermediates. Studies on the solvolysis of cis- and trans-1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes provide significant insights. nih.gov The reaction proceeds through a β-hydroxy carbocation intermediate. nih.govbeilstein-journals.org

A comparison of the solvolysis rates for these substrates with related dihydronaphthalene and tetrahydronaphthalene compounds highlights the profound influence of stereochemistry and the β-hydroxy group. For instance, the rate ratio for the solvolysis of cis versus trans isomers of 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene is 0.5, a stark contrast to the ratio of 1800 observed for the analogous dihydronaphthalene substrates. nih.gov This indicates that for the tetrahydronaphthalene system, the trans isomer reacts slightly faster than the cis isomer.

The presence of a β-hydroxy group significantly retards the reaction rate. Comparing the solvolysis of 1-chloro-1,2,3,4-tetrahydronaphthalene (B46882) with its cis-2-hydroxy counterpart reveals that the β-OH group slows the reaction by a factor of nearly 2000. nih.gov This is attributed to a typical inductive effect. The stability of the intermediate β-hydroxynaphthalenium ion is also influenced by C-H hyperconjugation, which is particularly pronounced when it leads to a resonance structure with an aromatic naphthol character. nih.gov

Table 1: Relative Solvolysis Rate Constants in Water
SubstrateIsomerRate Constant (k, s-1)k(cis)/k(trans) Ratio
1-Chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenecis7.5 x 10-30.5
1-Chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenetrans1.5 x 10-2
1-Trichloroacetoxy-2-methoxy-1,2-dihydronaphthalenecisData not specified1800
1-Trichloroacetoxy-2-methoxy-1,2-dihydronaphthalenetransData not specified

Oxidation and Reduction Chemistry

The tetrahydronaphthalene diol and dione (B5365651) systems are amenable to a variety of oxidation and reduction transformations. The oxidation of tetrahydronaphthalenes to α-tetralones is a common reaction. nih.gov For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is an effective reagent for the regioselective oxidation of tetrahydronaphthalenes at the benzylic position, typically conducted in refluxing aqueous acetic acid to yield α-tetralones in high yields (90-98%). nih.gov Even when a hydroxyl group is present on the aromatic ring, DDQ can be used for oxidation, though reaction conditions may need to be adjusted. nih.gov

In related systems, the oxidation of a stereoisomeric mixture of decalindiol to decalin-1,5-dione has been achieved in 88% yield using tetra-n-propylammonium perruthenate (TPAP) as the oxidant. mdpi.comnih.gov Furthermore, a bis(trimethylsilyloxy)diene precursor, derived from the dione, can be oxidized to the corresponding enedione simply by exposure to air, suggesting a radical pathway involving triplet oxygen. mdpi.comnih.govresearchgate.net

Conversely, the reduction of related diones provides access to diols. The enantioselective reduction of tetrahydronaphthalene-1,4-dione can be readily achieved, highlighting a pathway for desymmetrization of the molecule. chimia.chresearchgate.net

Table 2: Examples of Oxidation and Reduction Reactions on Related Scaffolds
Starting MaterialReagent(s)ProductYieldReference
TetrahydronaphthalenesDDQ, aq. Acetic Acid, refluxα-Tetralones90-98% nih.gov
Decalindiol (stereoisomeric mixture)TPAP, N-methylmorpholine N-oxideDecalin-1,5-dione88% mdpi.comnih.gov
1,2,3,5,6,7-Hexahydro-4,8-di(trimethylsilyloxy)naphthaleneAir (O2)3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione100% (from purified starting material) nih.gov
Tetrahydronaphthalene-1,4-dioneLuche conditions (e.g., NaBH4, CeCl3)Tetrahydronaphthalene-1,4-diolExcellent chimia.ch

Electrophilic and Nucleophilic Substitutions on the Tetrahydronaphthalene Core

The aromatic ring of the tetrahydronaphthalene core is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic systems. masterorganicchemistry.com The reaction involves an electrophile attacking the π-electrons of the benzene (B151609) ring to form a new covalent bond, followed by the loss of a proton to restore aromaticity. libretexts.org Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation, which typically require an acid catalyst to generate a potent electrophile. masterorganicchemistry.com

For 5,6,7,8-tetrahydronaphthalene-1,2-diol, the two hydroxyl groups are strong activating, ortho-, para-directing groups. This means they donate electron density to the aromatic ring, making it more nucleophilic and promoting substitution at the positions ortho and para to them.

An example on a related structure is the Friedel-Crafts acylation of 2,3-dimethoxynaphthalene (B160810) (a fully aromatic analogue) with acetyl chloride, which proceeds in high yield to form 2-acetyl-6,7-dimethoxynaphthalene. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, have also been employed to functionalize the aromatic ring of tetrahydronaphthalene derivatives, for instance, by coupling a bromo-tetrahydronaphthalene with a boronic acid. mdpi.com

Derivatization Reactions for Functional Group Interconversion and Heterocycle Formation

The diol functionality and the tetrahydronaphthalene core provide multiple sites for derivatization, allowing for functional group interconversions and the construction of more complex molecular architectures, including heterocycles.

Functional group interconversions are demonstrated in the synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, where a carboxylic acid group on the naphthalene (B1677914) ring is ultimately converted into an amino group through a multi-step sequence that includes a Birch reduction and Curtius rearrangement. researchgate.net Other derivatizations include the use of Mannich and Grignard reactions to install aminomethyl and alcohol functionalities, respectively, on the tetrahydronaphthalene scaffold. mdpi.com

The tetrahydronaphthalene framework also serves as a valuable intermediate in the synthesis of other compounds. For example, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a known intermediate in the synthesis of Palonosetron, a 5-HT₃ receptor antagonist. nih.gov Additionally, related diol structures can be used to construct heterocyclic systems. The iridium-catalyzed C-allylation of 1,3-diols, for example, can lead to the formation of substituted pyran rings, a common motif in natural products. nih.gov

Tautomerism and Isomerization Pathways of Related Tetrahydronaphthalene Diones and Diols

Tautomerism is a key feature of related tetrahydronaphthalene diones. Research on tetrahydronaphthalene-1,4-dione, the oxidized counterpart to a diol, shows it exists in equilibrium with its dihydroxynaphthalene (enol) tautomer. chimia.chresearchgate.net While the conversion of dihydroxynaphthalene to the dione form requires harsh conditions, the dione itself is kinetically stable at room temperature but rapidly converts back to the aromatic phenolic form in the presence of a base. chimia.ch In trifluoroacetic acid, the dione tautomer is present exclusively, which allows for its isolation in multigram quantities. chimia.chresearchgate.net The tautomerization of a chromiumtricarbonyl complex of dihydroxynaphthalene to the dione complex occurs under much milder conditions. chimia.chresearchgate.net

Isomerization pathways are relevant to the stereochemistry of the diol centers. As discussed in the context of solvolysis (Section 3.1), the interconversion between cis and trans isomers of substituted tetrahydronaphthalene diols can be studied through reactions that proceed via planar or near-planar carbocation intermediates, which allow for changes in stereochemistry upon nucleophilic attack. nih.govbeilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of Tetrahydronaphthalene 1,2 Diol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 5,6,7,8-tetrahydronaphthalene-1,2-diol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while advanced 2D NMR techniques reveal through-bond and through-space correlations, which are crucial for confirming connectivity and determining stereochemistry.

Detailed analysis of ¹H NMR spectra allows for the identification of protons in the aromatic and aliphatic regions. The aromatic protons typically appear as multiplets in the downfield region (approx. δ 7.0-7.5 ppm), while the aliphatic protons of the saturated ring (at C5, C6, C7, and C8) resonate in the upfield region. The protons on the carbons bearing the hydroxyl groups (C1 and C2) and the hydroxyl protons themselves have distinct chemical shifts that are sensitive to the molecule's stereochemistry and solvent conditions. researchgate.net

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The spectra show distinct signals for the aromatic carbons, the aliphatic carbons of the saturated ring, and the two carbons bonded to the hydroxyl groups. The chemical shifts of C1 and C2 are particularly diagnostic of the diol functionality.

Conformational analysis of the flexible six-membered aliphatic ring is achieved through the measurement of proton-proton coupling constants (³JHH) and the application of 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). The tetralin ring system is known to adopt a half-chair conformation. nih.govnih.govrsc.org NOESY experiments reveal through-space proximities between protons, which helps in determining the relative configuration (cis or trans) of the two hydroxyl groups. rsc.org

Table 1: Representative NMR Data for the this compound Core Structure Note: Specific chemical shifts can vary based on solvent, concentration, and stereoisomer.

NucleusPositionExpected Chemical Shift (δ, ppm)Key Correlations (2D NMR)
¹HAromatic (H3, H4)~ 7.0 - 7.5COSY with adjacent aromatic protons; HMBC to aromatic carbons.
¹HBenzylic (H5, H8)~ 2.7 - 3.0COSY with H6 and H7.
¹HAliphatic (H6, H7)~ 1.7 - 2.0COSY with H5 and H8.
¹HCarbinol (H1, H2)~ 4.0 - 5.0COSY with each other (if cis/trans); NOESY for stereochemistry.
¹HHydroxyl (OH)Variable (depends on solvent and H-bonding)May show exchange with D₂O.
¹³CAromatic (quaternary)~ 130 - 140HMBC from aromatic and benzylic protons.
¹³CAromatic (CH)~ 120 - 130HSQC to corresponding aromatic protons.
¹³CBenzylic (C5, C8)~ 25 - 35HSQC to corresponding benzylic protons.
¹³CAliphatic (C6, C7)~ 20 - 30HSQC to corresponding aliphatic protons.
¹³CCarbinol (C1, C2)~ 65 - 75HSQC to corresponding carbinol protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. libretexts.org

The IR spectrum is particularly useful for identifying polar bonds. Key features in the IR spectrum of this diol include:

A strong, broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl groups, often broadened by hydrogen bonding.

Absorptions in the 3000-2850 cm⁻¹ range corresponding to the C-H stretching of the aliphatic ring.

Aromatic C-H stretching vibrations typically observed just above 3000 cm⁻¹.

Aromatic C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region.

Strong C-O stretching vibrations appearing in the 1200-1000 cm⁻¹ fingerprint region.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, serves as a complementary technique. It is often more effective for identifying non-polar bonds, such as the C=C bonds of the aromatic ring. Raman spectroscopy can also be a powerful tool for studying polymorphism in the solid state of tetralin derivatives. nih.govatamanchemicals.com

Table 2: Key Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
O-H Stretch-OH (Diol)3600 - 3200Strong, Broad
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium to Weak
C-H Stretch (Aliphatic)-CH₂-3000 - 2850Medium to Strong
C=C Stretch (Aromatic)Ar C=C1600 - 1450Medium to Weak
C-O StretchC-OH1200 - 1000Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments. The nominal molecular weight of this compound (C₁₀H₁₂O₂) is 164 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the parent molecule forms a molecular ion (M⁺•), which can then undergo characteristic fragmentation. For this compound, common fragmentation pathways would include:

Loss of water: A peak at m/z 146 ([M-H₂O]⁺•) is expected due to the facile elimination of a water molecule from the diol. nih.govnih.gov

Loss of a hydroxyl radical: A peak corresponding to [M-OH]⁺.

Ring fragmentation: Cleavage of the saturated ring can lead to various smaller fragments. A retro-Diels-Alder reaction on the cyclohexene-like ring is a characteristic pathway for tetralin structures.

Aromatic fragments: Stable aromatic ions, such as those related to tropylium (B1234903) or benzylium (B8442923) ions, can be formed. GC-MS data for the related compound 1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene shows significant peaks at m/z 120 and 119. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion to four or more decimal places, allowing for the unambiguous determination of the molecular formula. rsc.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
164[C₁₀H₁₂O₂]⁺•Molecular Ion (M⁺•)
146[C₁₀H₁₀O]⁺•Loss of H₂O
131[C₉H₇O]⁺Loss of H₂O and •CH₃
118[C₉H₁₀]⁺•Loss of two •OH radicals and H₂
104[C₈H₈]⁺•Retro-Diels-Alder fragmentation

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, corresponding to the promotion of electrons from a ground state to a higher energy excited state. For this compound, the chromophore responsible for UV absorption is the substituted benzene (B151609) ring.

The spectrum is expected to show absorptions characteristic of the π → π* electronic transitions of the aromatic system. The presence of the hydroxyl groups (auxochromes) and the alkyl ring fused to the benzene ring will influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands compared to unsubstituted benzene. The hydroxyl groups, being electron-donating, typically cause a small shift to longer wavelengths (a bathochromic or red shift).

Table 4: Expected UV-Vis Absorption Data for this compound

TransitionChromophoreApproximate λ_max (nm)Description
π → πAromatic Ring~ 210 - 220E₂-band (high intensity)
π → πAromatic Ring~ 260 - 280B-band (lower intensity, may show fine structure)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique can provide definitive information on:

Molecular Conformation: It can confirm the exact conformation of the saturated ring, such as a half-chair, and the relative orientation of substituents. nih.gov

Stereochemistry: The relative stereochemistry (e.g., cis or trans) of the diol group at C1 and C2 can be determined unambiguously. For a resolved enantiomer, the absolute stereochemistry can also be established.

Bond Parameters: Precise measurements of all bond lengths and bond angles within the molecule are obtained.

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal lattice, detailing intermolecular forces such as hydrogen bonds between the diol groups of adjacent molecules and potential π-π stacking interactions between the aromatic rings. nih.gov

This technique provides an atomic-resolution snapshot of the molecule in its lowest energy state in the crystal, which serves as a benchmark for comparison with computational models and conformational studies in solution.

Table 5: Structural Information Obtainable from X-ray Crystallography

ParameterSignificance
Unit Cell DimensionsDefines the size and shape of the repeating crystal lattice.
Space GroupDescribes the symmetry of the crystal structure.
Atomic CoordinatesProvides the x, y, z position of every atom in the unit cell.
Bond Lengths & AnglesConfirms connectivity and reveals any structural strain.
Torsion AnglesDefines the conformation of the aliphatic ring and substituent orientation.
Hydrogen Bonding NetworkDetails the key intermolecular interactions governing crystal packing.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assessment

The presence of two stereocenters at C1 and C2 means that this compound is a chiral molecule that can exist as enantiomers and diastereomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is essential for studying these stereoisomers.

Circular Dichroism (CD) spectroscopy is the primary technique used. It measures the difference in absorption between left- and right-circularly polarized light by a chiral sample. mtoz-biolabs.com

Absolute Configuration: Each enantiomer produces a unique CD spectrum, which is an exact mirror image of the other. nih.gov By comparing the experimentally measured CD spectrum to one predicted by theoretical calculations (e.g., using time-dependent density functional theory) or to spectra of analogous compounds with known configurations, the absolute configuration (e.g., (1R,2S) or (1S,2R)) of the diol can be determined. mtoz-biolabs.comnih.gov The sign of the observed Cotton effects in the spectrum is characteristic of a specific stereoisomer.

Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). nih.gov By calibrating with a pure enantiomer, CD spectroscopy can be used as a rapid method to determine the enantiomeric purity of a sample. nih.gov

These techniques are crucial for the stereochemical characterization of this compound, especially in contexts where stereoisomers may exhibit different biological or chemical properties.

Table 6: Application of Chiroptical Spectroscopy

TechniquePrincipleInformation Obtained
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light.Determination of absolute configuration; assessment of enantiomeric purity.
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelength.Confirmation of chirality; can be used to determine absolute configuration.

Computational Chemistry and Theoretical Modeling of 5,6,7,8 Tetrahydronaphthalene 1,2 Diols

Electronic Structure Calculations and Quantum Chemical Descriptors

Electronic structure calculations are fundamental to understanding the chemical behavior of 5,6,7,8-tetrahydronaphthalene-1,2-diol. Methods like Density Functional Theory (DFT) are employed to determine the electron distribution and orbital energies. sciforum.netnih.gov Key quantum chemical descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. researchgate.net

The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity. nih.gov For this compound, the catechol moiety significantly influences the electronic properties, with the HOMO likely localized on the electron-rich aromatic ring and the hydroxyl groups.

Other important quantum chemical descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.

These descriptors are calculated from the HOMO and LUMO energies and provide a quantitative basis for predicting the molecule's behavior in chemical reactions. nih.gov

Table 1: Representative Quantum Chemical Descriptors and their Significance

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOChemical reactivity and kinetic stability. nih.gov
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency. nih.gov
Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer. nih.gov
Softness (S)1 / ηEase of charge transfer. nih.gov
Electronegativity (χ)Electron-attracting power. nih.gov
Electrophilicity Index (ω)μ2 / 2ηElectrophilic power of the molecule. nih.gov

This table is illustrative and the values would be determined by specific DFT calculations.

Conformational Landscape Analysis and Energy Minimization

The conformational flexibility of this compound, primarily due to the non-aromatic cyclohexane (B81311) ring, is crucial for its interactions with biological targets. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. researchgate.net

Computational techniques such as molecular mechanics (MM) and quantum mechanics (QM) are used to explore the potential energy surface of the molecule. researchgate.net The process typically involves:

Conformational Search: Generating a wide range of possible conformations.

Energy Minimization: Optimizing the geometry of each conformer to find the lowest energy structure. chemrxiv.org

For this compound, the cyclohexane ring can adopt various conformations, such as chair, boat, and twist-boat. The catechol moiety's hydroxyl groups can also exhibit different orientations relative to each other and the ring system. The relative energies of these conformers determine their population at a given temperature. Identifying the global minimum energy conformer is essential, as it often represents the most populated and biologically relevant structure. Vibrational spectroscopy studies on related tetralin derivatives have shown that different polymorphic forms can exist, which can be identified by their unique spectral features. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can elucidate the mechanisms of chemical reactions involving this compound. This is particularly relevant for understanding its metabolic fate, such as oxidation reactions. nih.govcopernicus.orgcopernicus.org By mapping the potential energy surface for a reaction, chemists can identify the most likely pathway from reactants to products.

A key aspect of this modeling is the characterization of the transition state , which is the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org Transition State Theory (TST) uses the properties of the transition state to calculate reaction rate constants. wikipedia.orgjohnhogan.info For instance, the oxidation of the catechol ring is a probable metabolic pathway. Computational studies on the oxidation of naphthalene (B1677914) by hydroxyl radicals have shown that such reactions can be complex, with multiple possible pathways and products. nih.govcopernicus.orgcopernicus.org Similar studies on this compound would involve calculating the activation energies for different oxidative steps to predict the most favorable reaction mechanism.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be used to validate experimental findings or to aid in the identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts. nih.govnih.govrsc.org By comparing the calculated spectra with experimental data, the structure and conformation of this compound can be confirmed.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculations help in the assignment of experimental IR spectra. For molecules with intramolecular hydrogen bonding, like the catechol moiety in this compound, computational analysis can provide insights into the strength and dynamics of these bonds. nih.govresearchgate.netnih.gov

Table 2: Predicted Spectroscopic Data (Illustrative)

TechniquePredicted FeatureSignificance
1H NMRChemical Shifts (ppm)Elucidation of proton environments.
13C NMRChemical Shifts (ppm)Characterization of the carbon skeleton. nih.govrsc.org
IR SpectroscopyVibrational Frequencies (cm-1)Identification of functional groups and bonding patterns. researchgate.netnih.gov

This table presents the types of data that can be generated through computational prediction.

Chemoinformatic Approaches in Tetrahydronaphthalene Diol Research and Synthesis Planning

Chemoinformatics applies computational methods to solve chemical problems, and it plays a significant role in the study and synthesis of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.govmdpi.com For tetrahydronaphthalene diols, QSAR studies could be used to predict their potential biological activities based on calculated molecular descriptors. This can guide the design of new derivatives with improved properties.

Retrosynthetic Analysis and Synthesis Planning: Modern chemoinformatic tools can assist in planning the chemical synthesis of complex molecules. cas.orgsigmaaldrich.comnih.govsynthiaonline.com Retrosynthesis software uses databases of chemical reactions to propose synthetic routes to a target molecule, such as this compound. cas.orgsigmaaldrich.comsynthiaonline.com These programs can help chemists to identify efficient and cost-effective synthetic pathways.

Applications of Tetrahydronaphthalene 1,2 Diols in Chemical Synthesis and Materials Science

As Monomers and Building Blocks for Polymer Architectures (e.g., Polyesters, Polyurethanes)

The synthesis of polyesters and polyurethanes fundamentally relies on the reaction of diol monomers with appropriate co-monomers. Polyesters are typically formed through the polycondensation of diols with dicarboxylic acids or their derivatives, while polyurethanes are produced from the polyaddition reaction of diols with diisocyanates. The structural characteristics of the diol, such as rigidity, flexibility, and the nature of its constituent groups (aromatic or aliphatic), play a crucial role in determining the properties of the resulting polymer. mdpi.comrsc.org

Aromatic diols generally impart rigidity, high glass transition temperatures (Tg), and thermal stability to polymer backbones. mdpi.comvt.edu For instance, the inclusion of aromatic structures is a key strategy for enhancing the thermal and mechanical properties of polyesters. vt.edu Conversely, alicyclic diols, which have a non-planar saturated ring structure, can disrupt chain packing and influence crystallinity and melting behavior. google.com

5,6,7,8-Tetrahydronaphthalene-1,2-diol possesses a unique hybrid structure, combining a rigid aromatic ring with a fused, more flexible alicyclic ring. This combination could theoretically be exploited to tailor the properties of polyesters and polyurethanes. The aromatic portion would be expected to contribute to thermal stability, while the tetralin moiety's non-planar conformation could influence solubility and processing characteristics.

Table 1: General Approaches to Polyester and Polyurethane Synthesis Involving Diols

Polymer TypeCo-monomerTypical Reaction TypePotential Influence of Diol Structure
PolyesterDicarboxylic Acid / Diacid ChloridePolycondensationRigidity, Thermal Stability, Crystallinity
PolyurethaneDiisocyanatePolyadditionSegmental Motion, Hard/Soft Domain Formation

As Chiral Ligands and Catalysts in Asymmetric Transformations

Chiral diols are immensely valuable as precursors to chiral ligands, which are essential components of catalysts used in asymmetric synthesis. nih.govacs.org These ligands coordinate to a metal center, creating a chiral environment that directs a chemical reaction to preferentially form one enantiomer of the product over the other. nih.gov C2-symmetric ligands, where the molecule has a twofold axis of rotation, have been particularly successful in a wide range of asymmetric catalytic reactions. nih.govacs.org

The 1,2-diol functionality in this compound, if resolved into its separate enantiomers, presents a classic structural motif for the development of chiral ligands. The catechol-like arrangement on the aromatic ring is a common feature in many successful ligand scaffolds. The rigid bicyclic framework of the tetralin core could provide a well-defined stereochemical environment around a coordinated metal.

The synthesis of chiral ligands from 1,2-diols often involves converting the hydroxyl groups into other coordinating groups, such as phosphines, oxazolines, or ethers, to fine-tune the electronic and steric properties of the ligand. nih.govrsc.org For example, the development of bis(oxazoline) (BOX) ligands, which are readily synthesized from chiral amino alcohols (which can be derived from diols), has been a landmark in asymmetric catalysis. nih.gov

Although there are no specific reports on the use of this compound as a chiral ligand precursor, the principles of ligand design suggest its potential. The performance of such a ligand would depend on its ability to effectively transfer stereochemical information to the catalytic site, influencing the enantioselectivity of the transformation. The catalytic performance of ligands is highly specific to the reaction being catalyzed, and even small structural changes in the ligand can have a profound impact on both reactivity and selectivity. nih.gov

Table 2: Key Concepts in Chiral Ligand Design and Application

Ligand FeatureImportance in Asymmetric CatalysisExample Ligand Classes
ChiralityInduces enantioselectivity in product formation.BINAP, DuPhos, BOX
Symmetry (e.g., C2)Reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.DIOP, Semicorrins
Steric BulkControls substrate approach to the catalytic center.t-Bu-BOX
Electronic PropertiesModulates the reactivity of the metal center.Phosphine vs. Phosphite ligands

As Versatile Chemical Intermediates for Diverse Organic Scaffolds

The tetralin framework is a recurring motif in a variety of biologically active compounds and complex organic molecules. researchgate.net As such, functionalized tetralins serve as important intermediates in organic synthesis. The presence of two hydroxyl groups on the aromatic ring of this compound, combined with the reactivity of the benzylic positions in the alicyclic ring, makes it a potentially versatile starting material.

The catechol-like 1,2-diol unit can undergo a range of chemical transformations. For example, the hydroxyl groups can be selectively protected, alkylated, or used to direct further substitution onto the aromatic ring. They can also be oxidized to form ortho-quinones, which are reactive dienophiles in cycloaddition reactions.

The tetralin scaffold itself can be modified through various reactions. The benzylic C-H bonds are known to be susceptible to oxidation or radical reactions. wikipedia.org Furthermore, the aromatic ring can undergo electrophilic substitution, although the directing effects of the hydroxyl groups and the fused alicyclic ring would need to be considered.

While specific synthetic pathways starting from this compound are not detailed in the literature, its structural relative, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, is noted as a useful intermediate in the synthesis of pharmaceuticals like Palonosetron. nih.gov This highlights the utility of the tetralin scaffold in building complex molecular architectures. A review of tetralin derivatives underscores their importance in medicinal chemistry, with applications ranging from antidepressants to antifungal agents. researchgate.net

Role in Advanced Materials Development (General Chemical Utility)

The development of advanced materials often hinges on the design of molecular components that can impart specific properties, such as thermal stability, photo-responsiveness, or self-assembly capabilities. The rigid and somewhat bulky structure of the this compound moiety could be of interest in this context.

In the field of polymer science, the incorporation of rigid and well-defined monomers can lead to materials with high thermal stability and specific mechanical properties. vt.edu The tetralin structure, being a hydrogenated naphthalene (B1677914) derivative, is a known hydrogen-donor solvent and has been studied for its role in processes like coal liquefaction. wikipedia.orgresearchgate.net This hydrogen-donating ability, stemming from the benzylic hydrogens, could potentially be harnessed to create polymers with built-in antioxidant or stabilization properties.

While there is no direct evidence of this compound being used in advanced materials, the general utility of the tetralin core is recognized. For instance, the synthesis of tetralin itself in supercritical fluids is being explored as a green chemistry approach, indicating its industrial relevance. mdpi.com The functional groups of the diol would allow it to be covalently incorporated into larger structures, potentially serving as a rigid, thermally stable building block in the design of novel functional materials.

Future Perspectives and Emerging Research Avenues for Tetrahydronaphthalene 1,2 Diol Chemistry

Development of Sustainable and Green Synthetic Methodologies

The imperative for environmentally benign chemical manufacturing is driving the development of green synthetic routes to valuable platform chemicals, including 5,6,7,8-tetrahydronaphthalene-1,2-diol. Future research will prioritize methods that minimize waste, avoid harsh reagents, and reduce energy consumption.

A highly promising avenue is the use of biocatalysis. Research has demonstrated that certain microorganisms can perform highly specific oxidations on aromatic compounds. For instance, the o-xylene (B151617) dioxygenase from Rhodococcus sp. strain DK17 has been shown to catalyze the dihydroxylation of the aromatic ring of tetralin, directly yielding this compound. nih.gov This enzymatic approach is significant as it operates under mild conditions and exhibits high regioselectivity, a common challenge in traditional chemical synthesis. nih.gov

Beyond direct fermentation, chemoenzymatic strategies and methods inspired by green catechol synthesis are gaining traction. Traditional methods like the Dakin oxidation, which converts salicylaldehydes to catechols, are being refined to be more environmentally friendly. researchgate.netorgsyn.org However, these multi-step processes can suffer from low selectivity. researchgate.net More advanced, sustainable alternatives include the direct palladium-catalyzed C-H oxygenation of phenol (B47542) derivatives and the conversion of biomass-derived precursors like guaiacol (B22219) in high-temperature water. nih.govyoutube.comresearchgate.net Adapting these modern methods to a tetralin-phenol precursor could provide novel, greener pathways to the target diol.

Exploration of Novel Reactivity and Cascade Reactions

A cascade reaction, or domino reaction, involves at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all within a single synthetic operation. wikipedia.org This strategy enhances efficiency by minimizing purification steps and reducing waste. wikipedia.org The structure of this compound is ripe for the design of novel cascade sequences.

Future research could explore cascade reactions that build the tetralin core itself. For example, a recently developed nitrogen deletion/Diels-Alder cascade transforms isoindoline (B1297411) precursors into substituted tetralins in situ, demonstrating a novel route to this important skeleton. acs.org

More pertinently, the catechol moiety of the target molecule offers a launchpad for subsequent cascades. The oxidation of catechols to highly reactive ortho-quinones can initiate a variety of transformations. jst.go.jpnih.gov This reactivity can be harnessed for cascade sequences involving nucleophilic additions or cycloadditions. For example, the reaction of an in-situ-generated ortho-quinone from this compound with a suitable dienophile could lead to complex polycyclic structures through a [4+2] cycloaddition cascade. Furthermore, the enzymatic ring cleavage of catechols, a process catalyzed by dioxygenases, could be integrated into biosynthetic cascades to generate novel aliphatic structures with defined stereochemistry. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound is well-suited for a "telescoped" multi-step flow process. For instance, the catalytic hydrogenation of naphthalene (B1677914) to tetralin has been successfully demonstrated in flow systems, sometimes using supercritical conditions to enhance reaction rates. mdpi.com This could be designed as the first module in a sequence, with the output stream feeding directly into a second reactor for enzymatic or chemical dihydroxylation. The use of packed-bed reactors containing immobilized enzymes or heterogeneous catalysts would facilitate catalyst reuse and product purification. youtube.com

Automated platforms can accelerate the optimization of such processes. nih.govsigmaaldrich.com An integrated system could autonomously vary parameters like temperature, pressure, residence time, and reagent stoichiometry, using real-time analysis (e.g., inline HPLC) to identify the optimal conditions for yield and purity, a task that would be prohibitively time-consuming with manual batch synthesis. nih.govnih.gov

Advanced Computational-Experimental Integration in Discovery

The synergy between computational modeling and experimental work is accelerating the pace of chemical discovery. nih.govnih.gov For a molecule like this compound, computational tools such as Density Functional Theory (DFT) can provide profound insights into its structure, properties, and reactivity before a single experiment is run. researchgate.net

DFT calculations can be used to predict the bond dissociation enthalpies (BDEs) of the phenolic O-H bonds, which is crucial for understanding its antioxidant potential and reactivity in radical-mediated reactions. mdpi.comrsc.org Such studies can also elucidate complex reaction mechanisms, for instance, by modeling the transition states of the oxidative coupling of catechol derivatives to predict regioselectivity, an outcome that is often difficult to control experimentally. jst.go.jpnih.govresearchgate.net This predictive power allows chemists to design more effective experiments, selecting the most promising catalysts or reaction conditions based on theoretical results. researchgate.net

This integrated approach extends to the discovery of new materials. Computational screening can predict the properties of hypothetical polymers derived from this compound, evaluating parameters like thermal stability, electronic properties, and adhesive strength. Promising candidates identified through these in silico experiments can then be prioritized for physical synthesis and testing, creating a highly efficient discovery loop.

Expanding Applications in Niche Chemical and Materials Science Fields

While the tetralin core is a known pharmacophore, the future applications of this compound are likely to be dominated by materials science, leveraging the versatile chemistry of its catechol group. Catechol-containing polymers, inspired by the adhesive proteins of mussels, are renowned for their ability to form strong, water-resistant bonds to a wide variety of surfaces. mdpi.comorientjchem.orgrsc.org

The oxidative polymerization of dihydroxynaphthalene (DHN) isomers has been shown to produce melanin-like materials. nih.govacs.orgresearchgate.net These "allomelanins" can be used to create multifunctional coatings that are not only adhesive but also possess bactericidal, radical-scavenging, and pollutant-sorbing properties. nih.govconsensus.app this compound represents a novel monomer for this class of materials. The incorporation of its partially saturated aliphatic ring into the polymer backbone, in contrast to fully aromatic DHN monomers, could impart unique physical properties, such as increased flexibility, altered solubility, and different thermal characteristics.

Future research will likely focus on polymerizing this compound or copolymerizing it with other monomers to create advanced functional materials. benthamdirect.com The catechol moiety’s ability to chelate metal ions can be exploited to create organic-inorganic hybrid materials, such as polymer composites containing silver nanoparticles for enhanced antimicrobial activity. mdpi.com These materials could find applications in fields ranging from biomedical devices and antifouling coatings to environmental remediation and organic electronics. nih.govnih.govchinesechemsoc.org

Q & A

Q. Table 1. Comparative Reactivity of Structural Analogs

CompoundFunctional GroupsKey ReactivityBiological Activity
Naphthalene-1,2-diolDiol (aromatic)Prone to oxidation → naphthoquinonesAntioxidant/pro-oxidant duality
5,6,7,8-TH-Naphthalene-diolDiol (saturated)Stabilized redox behaviorPotential enzyme modulator
1,2,3,4-TH-Naphthalene-diamineDiamineNucleophilic sites for covalent bindingProtease inhibition

Q. Table 2. Data Gaps and Proposed Studies

Data GapProposed MethodologyPriority Level (ATSDR Criteria)
Chronic inhalation toxicity90-day rodent study (OECD 413)High
Metabolite identification in humansHRMS-based metabolomics of exposed populationsMedium
Ecological impact in benthic systemsMesocosm experiments with LC-MS/MS monitoringHigh

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